molecular formula C12H18N2O3S B5883657 N-(2,2-dimethoxyethyl)-N'-(3-methoxyphenyl)thiourea

N-(2,2-dimethoxyethyl)-N'-(3-methoxyphenyl)thiourea

Cat. No. B5883657
M. Wt: 270.35 g/mol
InChI Key: IVXMSKXPGCWBEM-UHFFFAOYSA-N
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Description

N-(2,2-dimethoxyethyl)-N'-(3-methoxyphenyl)thiourea is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a thiourea derivative that has been synthesized using various methods and has shown promising results in different studies.

Scientific Research Applications

Structural Characterization

  • Aryl thiourea derivatives, including those similar to N-(2,2-dimethoxyethyl)-N'-(3-methoxyphenyl)thiourea, have been structurally characterized. Studies have shown the formation of new compounds through oxidative cyclization and the identification of complex molecular structures. These findings are crucial for understanding the compound's potential applications in various fields (Tadjarodi et al., 2007).

Biological Evaluation

  • Some derivatives of thiourea, including those structurally similar to the specified compound, have been evaluated for their biological activities. These studies have revealed significant antimicrobial and antiviral activities, suggesting potential applications in medical research and pharmaceutical development (Rashan et al., 1991).

Molecular Docking and Cytotoxicity Studies

  • Research has been conducted on thiourea derivatives for molecular docking, DNA binding, and cytotoxicity analysis. Such studies are vital for drug development, as they provide insights into the compound's interaction with biological molecules and its potential effectiveness in treating diseases (Mushtaque et al., 2016).

Anticancer Potential

  • Thiourea derivatives have been studied for their anticancer properties. Research has shown that these compounds exhibit potent antitumor activities, offering a promising avenue for developing new cancer treatments (Parmar et al., 2021).

Crystal Structure Analysis

  • The crystal structures of various thiourea derivatives have been investigated, providing valuable information about their physical and chemical properties. This research is essential for understanding how these compounds can be utilized in different applications (Abosadiya et al., 2019).

Sensor Applications

  • N-(2,2-dimethoxyethyl)-N'-(3-methoxyphenyl)thiourea derivatives have been used in the fabrication of sensors, particularly for detecting metal ions. This application is significant in environmental monitoring and industrial processes (Alizamani et al., 2007).

properties

IUPAC Name

1-(2,2-dimethoxyethyl)-3-(3-methoxyphenyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O3S/c1-15-10-6-4-5-9(7-10)14-12(18)13-8-11(16-2)17-3/h4-7,11H,8H2,1-3H3,(H2,13,14,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVXMSKXPGCWBEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=S)NCC(OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,2-Dimethoxyethyl)-3-(3-methoxyphenyl)thiourea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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